molecular formula C5H8N4O2 B13999498 5-Dimethylamino-6-azauracil CAS No. 4956-06-3

5-Dimethylamino-6-azauracil

Cat. No.: B13999498
CAS No.: 4956-06-3
M. Wt: 156.14 g/mol
InChI Key: WFGXRCYNKCGOPE-UHFFFAOYSA-N
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Description

5-Dimethylamino-6-azauracil is a heterocyclic compound with the molecular formula C5H8N4O2 It is a derivative of 6-azauracil, which is known for its various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-6-azauracil typically involves the reaction of 6-azauracil with dimethylamine. One common method includes the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent. The reaction is carried out in an anhydrous solvent such as chloroform under nitrogen atmosphere . The mixture is stirred at room temperature until a clear solution is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylamino-6-azauracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azauracil compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Dimethylamino-6-azauracil involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in nucleotide biosynthesis, such as orotidylic acid decarboxylase . This inhibition leads to a depletion of nucleotide pools, affecting DNA and RNA synthesis and ultimately inhibiting cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Dimethylamino-6-azauracil is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This modification enhances its potential as a therapeutic agent and a building block for further chemical synthesis.

Properties

CAS No.

4956-06-3

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

6-(dimethylamino)-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C5H8N4O2/c1-9(2)3-4(10)6-5(11)8-7-3/h1-2H3,(H2,6,8,10,11)

InChI Key

WFGXRCYNKCGOPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=O)NC1=O

Origin of Product

United States

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